molecular formula C9H9NS B103688 2-Ethylphenyl isothiocyanate CAS No. 19241-19-1

2-Ethylphenyl isothiocyanate

Cat. No. B103688
CAS RN: 19241-19-1
M. Wt: 163.24 g/mol
InChI Key: OVAFDUCMHLFDIG-UHFFFAOYSA-N
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Description

2-Ethylphenyl isothiocyanate is a compound that can be inferred to be related to the class of isothiocyanates, which are organic compounds containing the isothiocyanate group -N=C=S. This functional group is known for its reactivity and is involved in various chemical reactions, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Although the provided papers do not directly discuss 2-Ethylphenyl isothiocyanate, they do provide insights into the chemistry of related isothiocyanate compounds and their applications in synthesis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. For example, a new polycondensed heterocycle derived from 2-cyanophenyl isothiocyanate was identified using X-ray crystallography . Additionally, the crystal structure, spectroscopic characterization, and density functional theory calculations were performed on a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, to understand its molecular geometry and vibrational frequencies . These techniques could be applied to analyze the molecular structure of 2-Ethylphenyl isothiocyanate.

Chemical Reactions Analysis

Isothiocyanates participate in a variety of chemical reactions. For instance, phenyl isothiocyanate reacts with ethyl γ-chloroacetoacetate to give ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, which further reacts to yield different products depending on the reagents used . The reactivity of the isothiocyanate group allows for the formation of cyclic compounds, as seen in the synthesis of 6,7-dihydrothieno[3,2-c]pyridines from 2-(2- or 3-thienyl)ethyl isothiocyanate . These reactions highlight the potential chemical behavior of 2-Ethylphenyl isothiocyanate in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the stability of the 2-(phenylthio)ethyl group as a protecting group for thymidine analogues indicates the potential for selective reactivity in synthetic applications . The use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis also demonstrates the importance of understanding the physical and chemical properties of these groups for their selective removal . These properties would be relevant when considering the handling and application of 2-Ethylphenyl isothiocyanate in various chemical processes.

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-Ethylphenyl isothiocyanate, as a derivative of aromatic isothiocyanates, has shown potential in antimicrobial applications. A study highlighted that specific aromatic isothiocyanates exhibit promising antimicrobial activity, which could serve as an alternative to traditional synthetic fungicides for controlling plant pathogens like Rhizoctonia solani and Erwinia carotovora (Tang et al., 2018). Another research demonstrated the antimicrobial synergy of hydroxy isothiocyanates with aminoglycoside antibiotics against Escherichia coli, indicating the potential of isothiocyanates in enhancing antibiotic efficacy (Tajima et al., 2001).

Applications in Chemistry and Materials Science

Isothiocyanates, including 2-Ethylphenyl isothiocyanate, are used in various chemical syntheses. They play a crucial role in the synthesis of polycondensed heterocycles, which are important in the development of new materials and chemical compounds (Calestani et al., 2001). Additionally, isothiocyanates have been used in the synthesis of novel compounds like 3-acyl-2-(alkylsulfanyl)indoles, showcasing their versatility in organic chemistry (Fukamachi et al., 2009).

Biological and Medical Research

In the field of biological and medical research, isothiocyanates have shown potential in activating Nrf2 in cultured fibroblasts, which is important for cellular defense mechanisms (Ernst et al., 2011). Furthermore, they have been studied for their ability to trigger apoptosis in certain cancer cell lines, indicating potential applications in cancer research (Thomson et al., 2006).

Environmental and Agricultural Applications

Isothiocyanates have been evaluated for their herbicidal activity, suggesting their use in agricultural weed management (Norsworthy & Meehan, 2005). Their role in controlling plant-parasitic nematodes also highlights their environmental significance (Zasada & Ferris, 2003).

Safety And Hazards

The substance is classified as flammable (Category 4), has acute toxicity when ingested (Category 3), can cause skin corrosion (Category 1B), and can cause serious eye damage (Category 1) .

properties

IUPAC Name

1-ethyl-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAFDUCMHLFDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383824
Record name 2-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenyl isothiocyanate

CAS RN

19241-19-1
Record name 1-Ethyl-2-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19241-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Zhang, X Jia, J Wang, X Fan - Green chemistry, 2011 - pubs.rsc.org
… Sterically-hindered 2-ethylphenyl isothiocyanate (1b) was less reactive than the other isothiocyanate substrates but still gave the corresponding products in moderate yields over longer …
Number of citations: 61 pubs.rsc.org
MGK AlFalah, L Guo, M Saracoglu… - Journal of the Indian …, 2022 - Elsevier
… The 2-ethylphenyl isothiocyanate (20 mM, 0.327 g) was then carefully added into the solution with continual stirring. The mixture was then refluxed for 4 h. The solid that emerged was …
Number of citations: 5 www.sciencedirect.com
TRK Reddy, C Li, PM Fischer, LV Dekker - ChemMedChem, 2012 - Wiley Online Library
… 1,2,4]triazole-3-thiol (6 a): To a solution of (4-methoxyphenylamino)acetic acid hydrazide (4 c) (4.0 g, 20.489 mmol, 1.0 equiv) in EtOH (150 mL) was added 2-ethylphenyl isothiocyanate …

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